molecular formula C8H12BrNO4S2 B13775303 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide CAS No. 850348-62-8

4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide

Cat. No.: B13775303
CAS No.: 850348-62-8
M. Wt: 330.2 g/mol
InChI Key: PZPJOCZMMUOPPO-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity of the bromination .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination and sulfonamide formation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide is unique due to its specific combination of bromine, sulfonamide, and dimethoxyethyl groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

850348-62-8

Molecular Formula

C8H12BrNO4S2

Molecular Weight

330.2 g/mol

IUPAC Name

4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide

InChI

InChI=1S/C8H12BrNO4S2/c1-13-8(14-2)3-10-16(11,12)7-5-15-4-6(7)9/h4-5,8,10H,3H2,1-2H3

InChI Key

PZPJOCZMMUOPPO-UHFFFAOYSA-N

Canonical SMILES

COC(CNS(=O)(=O)C1=CSC=C1Br)OC

Origin of Product

United States

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